molecular formula C14H17N3O2 B2992832 2-(cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860784-81-2

2-(cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2992832
CAS No.: 860784-81-2
M. Wt: 259.309
InChI Key: OPRIVBHMKFTFBT-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . The compound also contains a methoxyphenyl group, a cyclopropylmethyl group, and a methyl group attached to the triazole ring.


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to a nitrogen .

Scientific Research Applications

Antimicrobial and Antioxidant Applications

Research has demonstrated that compounds synthesized through methods involving cyclopropanation show significant antimicrobial and antioxidant activities. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds were synthesized and displayed excellent antibacterial and antifungal properties, alongside profound antioxidant potential (Raghavendra et al., 2016). These findings suggest the relevance of such compounds in developing new antimicrobial and antioxidant agents.

Antiproliferative Activities

Another area of application is in the investigation of antiproliferative activities against cancer cells. Stereocontrolled synthesis of certain triazolyl-methyl-estra derivatives has been conducted, leading to novel compounds with evaluated antiproliferative activities on malignant human cell lines, highlighting their potential in cancer research (Kiss et al., 2019).

Synthetic Methodologies and Chemical Properties

There's also significant interest in the synthesis and exploration of the chemical properties of triazole derivatives. Studies have elaborated on the synthesis of new 1,2,4-triazole derivatives and their antimicrobial activities, indicating the versatility of these compounds in chemical synthesis for potential therapeutic applications (Bektaş et al., 2007). Additionally, the synthesis of complex triazole derivatives involving multi-component reactions has been explored for their potential antibacterial and antifungal activities, further showcasing the utility of these compounds in developing new pharmaceuticals (Vo, 2020).

Inhibitory Activities

Research into the synthesis of novel heterocyclic compounds derived from triazole acetohydrazide has shown promising lipase and α-glucosidase inhibitory activities, suggesting potential applications in the treatment of conditions like diabetes and obesity (Bekircan et al., 2015).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some triazole derivatives are used as antifungal agents, and they work by inhibiting the enzyme lanosterol 14α-demethylase .

Properties

IUPAC Name

2-(cyclopropylmethyl)-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-10-15-16(9-11-6-7-11)14(18)17(10)12-4-3-5-13(8-12)19-2/h3-5,8,11H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRIVBHMKFTFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC(=CC=C2)OC)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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